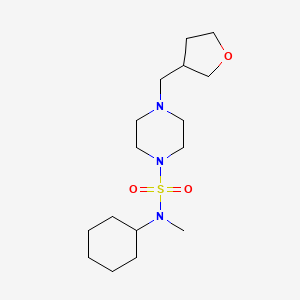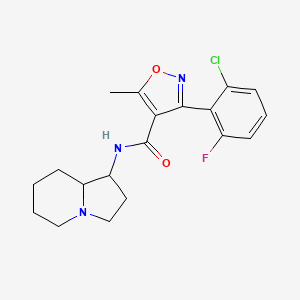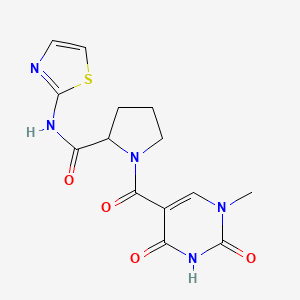![molecular formula C15H18N4OS B6812353 (2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6812353.png)
(2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of a cyclopropyl group, a thiazole ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Imidazole Ring Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperidine Ring Formation: The piperidine ring can be formed via reductive amination of a suitable ketone with ammonia or a primary amine.
Final Coupling Step: The final step involves coupling the thiazole, imidazole, and piperidine intermediates under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the thiazole or imidazole rings.
Reduction: Reduced forms of the cyclopropyl or piperidine rings.
Substitution: Substituted derivatives at the imidazole or thiazole rings.
Scientific Research Applications
(2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity. The exact pathways involved can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways or receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
(2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone: can be compared with other compounds featuring similar ring structures, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple ring structures, which can confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(11-9-21-14(18-11)10-4-5-10)19-8-2-1-3-12(19)13-16-6-7-17-13/h6-7,9-10,12H,1-5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLMKAGPVOYHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC=CN2)C(=O)C3=CSC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B6812273.png)
![1-(Azepan-1-yl)-2-[4-[2-(cyclopropylmethoxy)acetyl]piperazin-1-yl]ethanone](/img/structure/B6812274.png)


![[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B6812290.png)
![1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B6812295.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide](/img/structure/B6812306.png)
![2-cyclopentyloxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B6812322.png)

![N-cyclopropyl-2-[4-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]acetamide](/img/structure/B6812338.png)
![N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide](/img/structure/B6812341.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B6812364.png)
![N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide](/img/structure/B6812370.png)
